salvinorin B ethoxymethyl ether

Catalog No.
S659319
CAS No.
M.F
C24H32O8
M. Wt
448.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
salvinorin B ethoxymethyl ether

Product Name

salvinorin B ethoxymethyl ether

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1

InChI Key

ICVTXAUKIHJDGV-WFOQEEKOSA-N

Synonyms

EOM-SB cpd, salvinorin B ethoxymethyl ether

Canonical SMILES

CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Isomeric SMILES

CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Salvinorin B ethoxymethyl ether is a synthetic derivative of salvinorin B, which is itself a natural product derived from the plant Salvia divinorum. It is classified as a neoclerodane diterpene and has garnered interest due to its unique pharmacological properties. The molecular formula for salvinorin B ethoxymethyl ether is C24H32O8C_{24}H_{32}O_{8} with a molecular weight of approximately 448.51 g/mol. The compound features an ethoxymethyl functional group, which enhances its stability and receptor binding characteristics compared to its parent compounds, salvinorin A and salvinorin B .

The chemical reactivity of salvinorin B ethoxymethyl ether primarily involves its interactions with biological receptors, particularly the kappa opioid receptor (KOR). This compound can undergo hydrolysis under certain conditions, leading to the release of the active salvinorin B moiety. Additionally, it can participate in various organic reactions typical of ethers, such as cleavage under acidic conditions or reactions with nucleophiles .

Salvinorin B ethoxymethyl ether exhibits significant biological activity as a selective agonist for the kappa opioid receptor. Studies have shown that it possesses higher affinity and potency at this receptor compared to salvinorin A, making it a candidate for therapeutic applications in pain management and mood disorders. Its action at the KOR may also contribute to neuroprotective effects, particularly in models of neurodegenerative diseases like multiple sclerosis . In preclinical studies, it demonstrated efficacy in reducing disease severity in models of demyelination, suggesting potential for remyelinating therapies .

The synthesis of salvinorin B ethoxymethyl ether typically involves modifying the functional groups of salvinorin B. One common method includes the reaction of salvinorin B with ethyl chloroformate or similar reagents to introduce the ethoxymethyl group at the carbon-2 position. This modification not only enhances receptor binding but also improves metabolic stability compared to other derivatives . The purity of synthesized compounds is often confirmed using high-performance liquid chromatography (HPLC) techniques.

Salvinorin B ethoxymethyl ether has potential applications in various fields:

  • Pharmaceutical Research: Due to its potent KOR agonist activity, it is being explored for therapeutic use in treating pain and mood disorders.
  • Neuroscience: It may serve as a tool compound for studying KOR-related pathways and their implications in neurodegenerative diseases.
  • Drug Development: The compound's unique properties make it a candidate for developing new medications with fewer side effects compared to traditional KOR agonists .

Interaction studies have focused on the binding affinity of salvinorin B ethoxymethyl ether at kappa opioid receptors compared to other derivatives. Research indicates that this compound has a Ki value significantly lower than that of salvinorin A, indicating stronger binding affinity. Furthermore, it has been shown to be G-protein biased, which correlates with reduced side effects typically associated with KOR activation, such as sedation and aversion .

Salvinorin B ethoxymethyl ether can be compared to several related compounds:

Compound NameMolecular FormulaPotency at KORKey Characteristics
Salvinorin AC21H28O7ModerateNatural product; short duration of action
Salvinorin BC23H30O8HighParent compound; more potent than A
Salvinorin B methoxymethyl etherC23H30O8HigherSemi-synthetic; longer duration than A
Ethyl Salvinorin BC24H32O8HighSynthetic derivative; similar structure

Uniqueness: Salvinorin B ethoxymethyl ether stands out due to its enhanced potency and metabolic stability compared to both salvinorin A and other derivatives like the methoxymethyl ether. Its unique structure allows for more effective receptor interaction while potentially minimizing adverse effects associated with traditional kappa opioid receptor agonists .

XLogP3

2.8

Dates

Modify: 2023-07-20

Explore Compound Types